![molecular formula C21H22N2O3S2 B2935085 3-(N-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1226446-15-6](/img/structure/B2935085.png)
3-(N-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a carboxamide group (-CONH2), a sulfonamide group (RSO2NR’R’'), and a methyl group (CH3).
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Thiophene-2-carboxamide derivatives have been synthesized and studied for their potential as new antibiotics and antibacterial drugs. These compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance and developing novel therapeutic agents (Ahmed, 2007).
Biocatalysis in Drug Metabolism
Research on biaryl-bis-sulfonamide compounds, such as LY451395, has explored their metabolism using microbial-based biocatalytic systems. This approach aids in the production of mammalian metabolites, facilitating the structural characterization and supporting clinical investigations by providing analytical standards. This application of biocatalysis demonstrates the versatility of sulfonamide compounds in drug development and metabolism studies (Zmijewski et al., 2006).
Antimicrobial Activities of Thiophene Derivatives
Several thiophene derivatives, including thiophene-3-carboxamide compounds, have shown promising antibacterial and antifungal activities. These findings suggest their potential application in developing new antimicrobial agents, contributing to the fight against infectious diseases (Vasu et al., 2003).
Synthesis of Functionalised β-Lactam and Thiazolidine-Grafted Tetrahydrobenzothiophenes
Research on synthesizing biologically active compounds grafted onto tetrahydrobenzothiophene frameworks has yielded derivatives with significant antimicrobial activity. These compounds' structure-activity relationships offer insights into designing more effective antimicrobial agents (Babu et al., 2013).
Green Synthesis Approaches
Innovative green chemistry approaches have been applied to the synthesis of thiophene derivatives, demonstrating the possibility of efficient and environmentally friendly synthetic routes. These methods not only reduce the environmental impact of chemical synthesis but also offer practical routes for producing thiophene-based compounds with potential biological activities (Sowmya et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-15(2)16-9-11-17(12-10-16)22-21(24)20-19(13-14-27-20)23(3)28(25,26)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXIMSLTERTQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
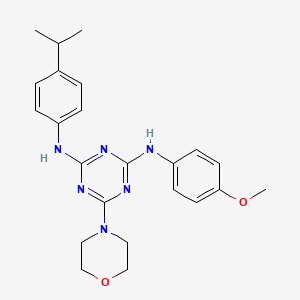
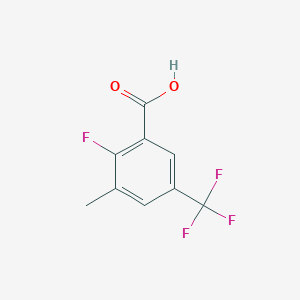
![6-[(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2935007.png)
![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)
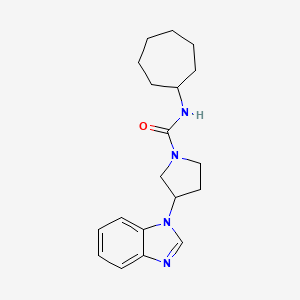
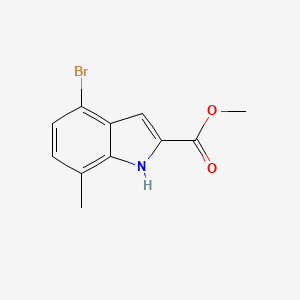
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE](/img/structure/B2935015.png)
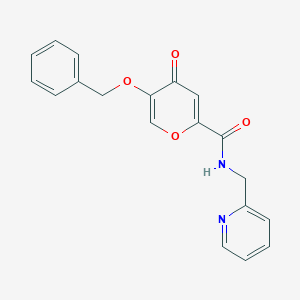

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)
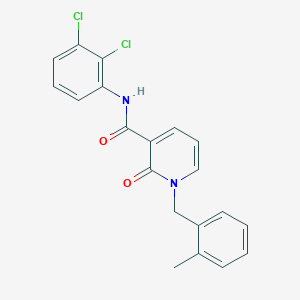
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2935024.png)
![N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide](/img/structure/B2935025.png)
